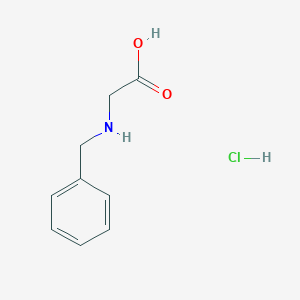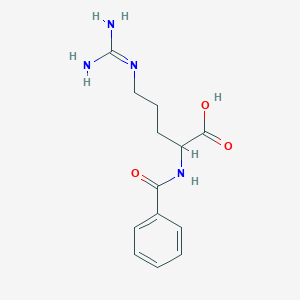
アミノマロン酸
概要
説明
科学的研究の応用
Aminomalonic acid has several scientific research applications:
作用機序
アミノマロン酸の作用機序には、α-アミノ酸の合成における前駆体としての役割が含まれます。 アミノマロン酸の脱炭酸により、平面状の中間体が生成され、その後、エナンチオ選択的なプロトン化を受けます . このプロセスは、アミノマロン酸中の仕立てられたベンゾアミド基とキラル酸触媒の間の水素結合、π-π相互作用、分散力など、非共有結合相互作用によって促進されます .
類似の化合物との比較
アミノマロン酸は、カルシウム結合特性を付与するマロン酸部分のために独特です。類似の化合物には以下が含まれます。
マロン酸: アミノ基がない親化合物。
アミノカプロン酸: 医学で用いられる抗線溶剤.
アミノサリチル酸: 結核の治療に使用されます.
アミノマロン酸は、アミノ酸とジカルボン酸の両方としての二重の役割を果たし、さまざまな科学および工業用途において汎用性の高い化合物として際立っています .
生化学分析
Biochemical Properties
Aminomalonic acid acts as a strong inhibitor of L-asparagine synthetase from Leukemia 5178Y/AR and mouse pancreas in vitro . This suggests that Aminomalonic acid can interact with enzymes such as L-asparagine synthetase, potentially altering their activity and influencing biochemical reactions .
Cellular Effects
For instance, it could impact cell signaling pathways, gene expression, and cellular metabolism that involve L-asparagine synthetase .
Molecular Mechanism
The molecular mechanism of Aminomalonic acid primarily involves its inhibitory action on L-asparagine synthetase . It may exert its effects at the molecular level through binding interactions with this enzyme, leading to its inhibition . This could result in changes in gene expression and other downstream effects .
Metabolic Pathways
Aminomalonic acid is involved in metabolic pathways as an endogenous metabolite
準備方法
合成経路と反応条件
アミノマロン酸は、さまざまな方法で合成できます。 注目すべき方法の1つは、アミノマロン酸エステルの脱炭酸反応で、置換反応により側鎖が導入されます . 別の方法は、ホファー・メースト反応条件下でのN-アセチルアミノマロン酸誘導体の電気化学的脱炭酸です . このプロセスには、塩基を添加せずに水性媒体中での陽極脱炭酸-分子内エーテル化が含まれます .
工業生産方法
化学反応の分析
反応の種類
アミノマロン酸は、以下を含むさまざまな化学反応を起こします。
一般的な試薬と条件
主要な生成物
これらの反応から生成される主要な生成物には、さまざまなアルキル鎖、不飽和官能基、同位体ラベルを有する、天然および非天然のアミノ酸誘導体など、幅広い範囲が含まれます .
科学研究への応用
アミノマロン酸は、いくつかの科学研究への応用があります。
類似化合物との比較
Aminomalonic acid is unique due to its malonic acid moiety, which imparts calcium-binding properties. Similar compounds include:
Malonic acid: The parent compound, which lacks the amino group.
Aminocaproic acid: An antifibrinolytic agent used in medicine.
Aminosalicylic acid: Used in the treatment of tuberculosis.
Aminomalonic acid stands out due to its dual role as an amino acid and a dicarboxylic acid, making it a versatile compound in various scientific and industrial applications .
特性
IUPAC Name |
2-aminopropanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO4/c4-1(2(5)6)3(7)8/h1H,4H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINBYESILADKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147777 | |
| Record name | Aminomalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aminomalonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001147 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1068-84-4 | |
| Record name | Aminomalonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1068-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminomalonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminopropanedioic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02289 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aminomalonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aminomalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aminomalonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001147 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Aminomalonic acid acts as a potent in vitro inhibitor of L-asparagine synthetase, an enzyme crucial for asparagine synthesis. [] This inhibition is formally competitive with L-aspartic acid, suggesting Ama occupies the enzyme's active site. [] This interaction disrupts asparagine synthesis, potentially impacting cellular processes dependent on this amino acid. []
A: While a strong in vitro inhibitor, unmodified Ama proves ineffective in vivo. [] This is likely due to its inherent instability and rapid metabolism within the body, preventing it from reaching its target enzyme in sufficient concentrations. []
A: Researchers are investigating "prodrug" approaches, designing precursors that can be metabolized into Ama in vivo. [] These precursors, like the diamide, diester, and keto acid forms, aim to overcome Ama's instability and enhance delivery to L-asparagine synthetase. []
ANone: Aminomalonic acid, with the molecular formula C3H5NO4 and a molecular weight of 119.08 g/mol, is characterized by a central carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom (-H), and another carboxyl group (-COOH). This structure distinguishes it as the α-amino acid analogue of malonic acid.
A: Aminomalonic acid exhibits a tendency to decarboxylate upon heating. [] This thermal instability is influenced by the presence of other compounds. For instance, while aminomalonic acid alone decarboxylates between 112-138°C, its complex with β-alanine undergoes this reaction at a slightly lower temperature range (115-133°C). [] This highlights the impact of chemical environment on Ama's stability.
A: Interestingly, aminomalonic acid demonstrates selective complex formation with specific amino acids. [] While it doesn't form complexes with α-alanine, dl-α-amino-n-butyric acid, or several others, it readily forms a stable 1:1 solid complex with β-alanine. []
A: While aminomalonic acid itself might not be directly employed as a catalyst, its decarboxylation reaction catalyzed by serine hydroxymethyltransferase is noteworthy. Contrary to initial findings, this reaction proceeds stereospecifically. [, ] The newly introduced hydrogen in the glycine product occupies the 2-pro-S position, suggesting the pro-R carboxy group is preferentially removed. []
A: While the provided abstracts do not detail specific computational studies, the structure-activity relationships of Ama derivatives, particularly in the context of L-asparagine synthetase inhibition and sweet taste perception, are active research areas. [, ] These studies could involve computational modeling to understand and predict the activity of novel Ama analogues.
A: Modifications to the aminomalonic acid structure significantly impact its biological activity. For example, esterification of aminomalonic acid with various alcohols, particularly in the context of L-aspartyl-aminomalonic acid diesters, profoundly influences their sweetness potency. []
A: Among the synthesized diesters, the trans-2-methyl-cyclohexyl, methyl diester, the 2,6-dimethyl-cyclohexyl, methyl diester, and the fenchyl, methyl diester stand out with remarkable sweetness exceeding sucrose by factors of 5000, 5000, and 20,000 respectively. [] These findings underscore the significant impact of structural modifications on the taste properties of Ama derivatives.
A: While the exact mechanism remains to be fully elucidated, the structure-taste relationship studies suggest the specific spatial arrangement and hydrophobicity conferred by the C-terminal ester moieties play a crucial role in eliciting the intense sweet taste perception. []
A: Aminomalonic acid's instability, particularly its susceptibility to decarboxylation, poses challenges for its formulation and in vivo applications. [] Research on its prodrugs, specifically the diester and diamide forms, aims to address this limitation by enhancing its stability and bioavailability. []
A: Although challenging, the enzymatic synthesis of sweet aminomalonyl dipeptide esters, like (R)-Ama-(S)-Phe-OMe and (R)-Ama-(S)-Phe-OEt, provides a promising avenue for formulating Ama derivatives as sweeteners. [] Overcoming the solubility challenges associated with specific isomers, like Z-(R)-Ama(OBzl)-(S)-Phe-OMe, is crucial for developing stable and practical formulations. []
ANone: The provided abstracts primarily focus on the fundamental chemical and biochemical properties of aminomalonic acid, without explicitly addressing SHE regulations. Given its classification as a research chemical, specific SHE guidelines might not be as extensive compared to commercially available pharmaceuticals.
A: The PK/PD profile of aminomalonic acid, particularly its absorption, distribution, metabolism, and excretion (ADME), is an active area of research. Its instability in biological systems poses a significant challenge to accurately determining its ADME properties. []
A: Studies on rat tissues reveal that L-aspartyl-DL-aminomalonic acid methyl fenchyl diester, a sweet dipeptide derivative, undergoes enzymatic breakdown into L-aspartate, glycine, glutamate, alanine, and fenchyl alcohol. [] This breakdown involves peptidases, esterases, transaminases, and decarboxylases, highlighting the complex metabolic pathways involved in processing Ama-containing compounds. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















